4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a benzodiazole ring fused with a pyrrolidinone moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-1,3-benzodiazole with 2,5-dimethylphenylacetic acid, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and solvents are carefully chosen to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzodiazole and pyrrolidinone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole amines.
Scientific Research Applications
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,3-benzodiazole: Shares the benzodiazole core structure.
2,5-dimethylphenylacetic acid: Contains the dimethylphenyl group.
Pyrrolidin-2-one derivatives: Similar in having the pyrrolidinone ring.
Uniqueness
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is unique due to its combination of benzodiazole and pyrrolidinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-12-13-19(2)24(14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-23(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMAYTULMRNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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